1-环己基-3-(噻吩-3-基甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

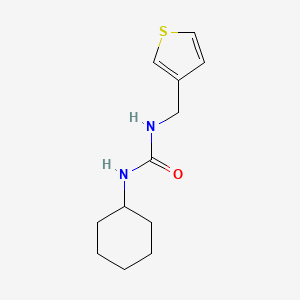

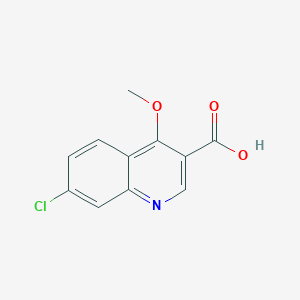

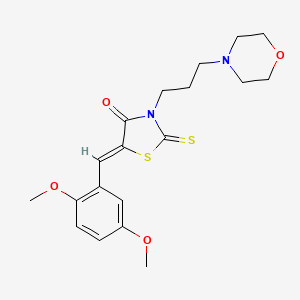

1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea is a useful research compound. Its molecular formula is C12H18N2OS and its molecular weight is 238.35. The purity is usually 95%.

BenchChem offers high-quality 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

不对称催化

1-环己基-3-(噻吩-3-基甲基)脲和相关化合物已被用于不对称催化,提高反应选择性。例如,在不对称 Morita-Baylis-Hillman 反应中,源自脲衍生物的催化剂表现出显著的对映选择性和产率提高,展示了该化合物在合成光学活性分子中的效用 (Berkessel, Roland, & Neudörfl, 2006)。

脂肪酸酰胺水解酶抑制

脲衍生物因其调节脂肪酸酰胺水解酶 (FAAH) 的潜力而受到探索,FAAH 是一种与各种生理过程有关的酶。对这些化合物构效关系的研究已经确定了有效的 FAAH 抑制剂,表明在疼痛、焦虑和抑郁管理中具有潜在的治疗应用 (Mor 等人,2008)。

植物生长调节

某些脲衍生物表现出细胞分裂素样活性,影响植物中的细胞分裂和分化。这些化合物已被用于植物形态发生研究,以增强不定根形成和整体植物生长,突出了它们在农业生物技术中的重要性 (Ricci & Bertoletti, 2009)。

HIV 抑制

对脲衍生物的研究也延伸到抗病毒应用,特别是在抑制 HIV 编码的酶方面。研究已经确定了特定的脲化合物,它们有效地抑制了 HIV-1 和 HIV-2 逆转录酶的 RNase H 活性,表明在抗逆转录病毒治疗中具有潜在作用 (Chung 等人,2010)。

腐蚀抑制

在材料科学领域,脲衍生物已被评估其腐蚀抑制性能,特别是在酸性条件下的低碳钢上。这些研究证明了这些化合物在保护工业材料免受腐蚀方面的功效,有助于延长使用寿命并降低维护成本 (Mistry 等人,2011)。

作用机制

Target of Action

The primary target of 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across cell membranes. This protein plays a crucial role in the urinary concentrating mechanism and is involved in maintaining the body’s water balance.

Mode of Action

1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea acts as a reversible inhibitor of UT-B . It targets a UT-B intracellular site in a urea-competitive manner . This means that the compound competes with urea for binding to the UT-B transporter, thereby inhibiting the transport of urea across the cell membrane.

Result of Action

The inhibition of UT-B by 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea can lead to a decrease in the maximum urinary concentration and an increase in urination volume . This suggests that the compound could potentially be used to manipulate the body’s water balance, possibly for therapeutic purposes.

生化分析

Biochemical Properties

It is known that thiophene derivatives, which include this compound, have a wide range of therapeutic properties and diverse applications in medicinal chemistry . They have been reported to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea have not been detailed .

Cellular Effects

It is known that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Future studies could investigate the enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels .

属性

IUPAC Name |

1-cyclohexyl-3-(thiophen-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c15-12(13-8-10-6-7-16-9-10)14-11-4-2-1-3-5-11/h6-7,9,11H,1-5,8H2,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELRVKYDHCCLPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

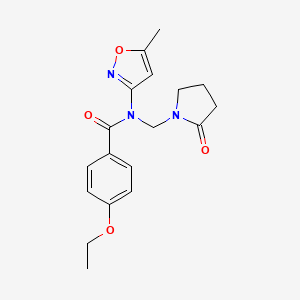

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2981850.png)

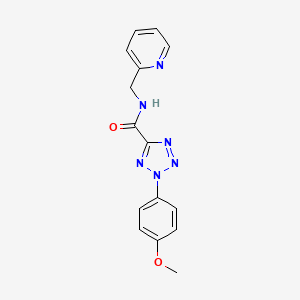

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2981857.png)

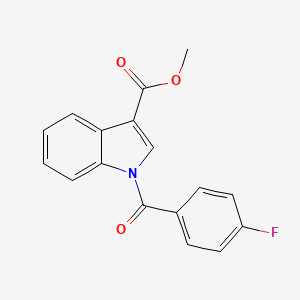

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2981865.png)